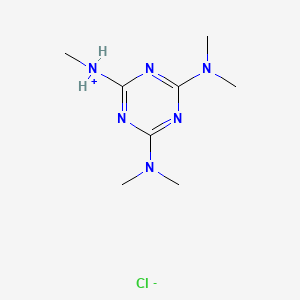

Pentamethylmelamine monohydrochloride

Description

Properties

CAS No. |

16268-63-6 |

|---|---|

Molecular Formula |

C8H17ClN6 |

Molecular Weight |

232.71 g/mol |

IUPAC Name |

[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-methylazanium;chloride |

InChI |

InChI=1S/C8H16N6.ClH/c1-9-6-10-7(13(2)3)12-8(11-6)14(4)5;/h1-5H3,(H,9,10,11,12);1H |

InChI Key |

GTXYDUGJWZBXOI-UHFFFAOYSA-N |

SMILES |

C[NH2+]C1=NC(=NC(=N1)N(C)C)N(C)C.[Cl-] |

Canonical SMILES |

C[NH2+]C1=NC(=NC(=N1)N(C)C)N(C)C.[Cl-] |

Related CAS |

16268-62-5 (Parent) |

Synonyms |

pentamethylmelamine pentamethylmelamine hydrochloride pentamethylmelamine monohydrochloride |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Pentamethylmelamine monohydrochloride has shown significant potential as an anticancer agent. It operates through mechanisms including:

- DNA Alkylation : The compound can alkylate DNA, disrupting essential cellular processes necessary for cancer cell proliferation .

- Enzyme Inhibition : It inhibits enzymes involved in nucleotide synthesis, which are crucial for the growth of cancer cells. This inhibition can lead to apoptosis (programmed cell death) in affected cells .

Biological Research

Research has focused on this compound's interactions with various biological targets:

- Cancer Cell Studies : Investigations have demonstrated its ability to inhibit DNA synthesis in cancer cells, making it a candidate for further development in cancer therapies .

- Comparative Studies : Studies comparing this compound with other melamine derivatives highlight its unique properties and potential advantages in therapeutic applications .

Several studies have documented the efficacy of this compound in inhibiting cancer cell growth:

- In Vivo Studies : Research involving murine models has shown that pentamethylmelamine interacts effectively with DNA and proteins, leading to significant reductions in tumor size .

- Mechanistic Insights : Investigations have revealed that its mechanism involves the disruption of nucleotide synthesis pathways, which is critical for cancer cell survival .

Comparison with Similar Compounds

The following analysis compares pentamethylmelamine monohydrochloride with structurally and functionally related compounds, focusing on pharmacokinetics, metabolism, and pharmacological activity.

Structural and Functional Analogs

| Compound | Core Structure | Methyl Groups | Salt Form | Primary Use/Activity |

|---|---|---|---|---|

| This compound | Triazine | 5 | Monohydrochloride | Investigational antineoplastic |

| Hexamethylmelamine (HMM) | Triazine | 6 | None | Antineoplastic (historical) |

| Melamine | Triazine | 0 | None | Industrial/Non-pharmacological |

| Naratriptan Hydrochloride | Indole sulfonamide | N/A | Monohydrochloride | Migraine treatment |

Key Observations :

- The number of methyl groups influences lipophilicity and metabolic stability.

- The monohydrochloride salt in pentamethylmelamine and naratriptan enhances aqueous solubility, critical for oral or injectable formulations .

Pharmacokinetic and Metabolic Profiles

*Inferred from structural similarity to HMM.

- Metabolism : Both compounds undergo N-demethylation without triazine ring cleavage, producing methylmelamines and melamine as metabolites. However, pentamethylmelamine’s reduced methyl groups may accelerate demethylation compared to HMM .

- Excretion : HMM’s rapid urinary excretion (61–74%) suggests similar renal clearance pathways for pentamethylmelamine, though salt forms may alter renal handling .

Mechanistic and Therapeutic Differences

- Antineoplastic Activity: HMM historically demonstrated antitumor effects, but its use declined due to variable efficacy and toxicity.

- Salt-Specific Advantages: The hydrochloride salt in pentamethylmelamine may improve gastrointestinal absorption compared to non-salt analogs, as seen in naratriptan hydrochloride’s enhanced bioavailability .

Preparation Methods

Methylation Strategies for Melamine Derivatives

Melamine’s three amine groups provide six potential substitution sites for methylation. Achieving pentamethylation requires precise control over reaction conditions to avoid over-alkylation. A stepwise approach, inspired by the partial methylation of hydrazine derivatives , could involve sequential treatment with methylating agents. For example, melamine may react with methyl chloride in a basic aqueous medium, where the pH is carefully maintained to favor mono- or di-methylation at each stage.

Key parameters include:

-

Molar ratios : Limiting methyl chloride to 5 equivalents relative to melamine to prevent hexamethylation.

-

Temperature : Moderately elevated temperatures (50–80°C) to accelerate substitution without promoting side reactions.

-

Catalysts : Acidic catalysts, such as sulfuric acid , could protonate amine groups, enhancing electrophilic attack by methylating agents.

Selective protection of one amine group prior to methylation, followed by deprotection, represents an alternative strategy. However, this adds complexity to the synthesis and may reduce overall yield.

Hydrochloride Salt Formation

Conversion of the free base to the monohydrochloride salt parallels the isolation of Tapentadol hydrochloride . After methylation, the pentamethylmelamine free base is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water). The hydrochloride salt precipitates upon cooling and is purified via recrystallization.

Optimization factors:

-

Stoichiometry : A 1:1 molar ratio of free base to HCl ensures monoprotonation.

-

Crystallization conditions : Slow cooling and seeding enhance crystal purity and size .

Process Scalability and Industrial Considerations

The monomethylhydrazine synthesis highlights industrial challenges in balancing yield and selectivity. For pentamethylmelamine, continuous-flow reactors could improve heat and mass transfer during methylation, minimizing localized over-alkylation. Additionally, in situ monitoring (e.g., pH probes or Raman spectroscopy) enables real-time adjustments to reagent feed rates.

Key metrics from analogous processes:

-

Catalyst recycling : Palladium on carbon (Pd/C), used in Tapentadol synthesis , could be recovered via filtration and reused, reducing costs.

-

Solvent recovery : Distillation and recycling of methanol or THF align with green chemistry principles .

Analytical Characterization and Quality Control

Confirming the degree of methylation and salt purity necessitates advanced analytical techniques:

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify methyl group distribution and confirm the absence of hexamethyl impurities.

-

High-Performance Liquid Chromatography (HPLC) : Quantifies hydrochloride content and detects residual solvents.

-

X-ray Diffraction (XRD) : Verifies crystalline structure and polymorphic form.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.